4-Ethoxy-6-methylbenzene-1,3-diamine
Description
Properties
CAS No. |
141614-04-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |
InChI Key |
AYAKPRUPZTWPLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dinitro-4-ethoxy-6-methylbenzene
The nitration-reduction pathway begins with regioselective nitration of 4-ethoxy-6-methylbenzene. The ethoxy group directs nitration to the ortho and para positions, while the methyl group influences secondary substitution.
Nitration Conditions :
-
Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 65°C.
-
Reaction time : 1–3 hours, monitored via gas chromatography.
Under these conditions, nitration predominantly yields 1,3-dinitro-4-ethoxy-6-methylbenzene due to steric and electronic effects. The methyl group at position 6 hinders nitration at adjacent positions, favoring substitution at position 3.
Catalytic Hydrogenation of Nitro Groups
The dinitro intermediate is reduced to the diamine using catalytic hydrogenation:
This method achieves >95% conversion with yields exceeding 85%. Impurities from phosphorus salts (e.g., from diphenylphosphoryl azide) may necessitate recrystallization from methanol.
Curtius Rearrangement-Based Synthesis
Acyl Azide Formation
Acyl azides serve as precursors for isocyanate intermediates. For 4-ethoxy-6-methylbenzene-1,3-diamine, the synthesis involves:
-
Activation : Conversion of 4-ethoxy-6-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Azide formation : Reaction with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (TEA) or DIPEA.
Key conditions :
Thermal Decomposition to Isocyanate
Heating the acyl azide at 100°C induces Curtius rearrangement, generating an isocyanate intermediate. This step requires anhydrous conditions to avoid hydrolysis.
Hydrolysis to Diamine
The isocyanate is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the primary amine. For diamine synthesis, this step is repeated or modified to introduce both amino groups.
Yield : 60–70% after purification, limited by phosphorous salt impurities.
Multi-Step Synthesis via Halogenated Intermediates
Halogenation and Nitration
Adapting methods from high-purity diaminobenzenediol synthesis, this approach starts with 1,2,3-trihalo-4-ethoxy-6-methylbenzene:
Reductive Amination
Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.
Comparative Analysis of Methods
Industrial-Scale Optimization
Solvent Selection
Impurity Control
-
Phosphorous salts : Removed via aqueous washes or recrystallization.
-
By-products : Chromatography or fractional distillation ensures >99.9% purity for polymer-grade diamines.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
6-Azauracil undergoes several types of chemical reactions, including:
Substitution Reactions: Reaction with chloroethers to form non-nucleosides.
Cyclization Reactions: Formation of polyheterocyclic nitrogen systems such as pyrazolines, pyrazolones, and phthalazinones.
Silylation Reactions: Silylation followed by treatment with acetals to yield various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6-azauracil include diazonium salts, cyanoacetylcyanamide, chloroethers, and acetals. Reaction conditions often involve heating, silylation, and cyclization processes .
Major Products Formed
Major products formed from the reactions of 6-azauracil include non-nucleosides, polyheterocyclic nitrogen systems, and various derivatives with potential biological activities .
Scientific Research Applications
6-Azauracil has a wide range of scientific research applications, including:
Mechanism of Action
6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo . Specifically, it competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-uridine monophosphate, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition results in the depletion of guanosine triphosphate and uridine triphosphate levels, thereby diminishing transcription elongation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Alkyl/Halogen Groups
3,5-Diethyltoluene-2,4-diamine (2,4-diethyl-6-methylbenzene-1,3-diamine)
- Molecular Formula : C₁₁H₁₈N₂
- Key Differences : Features ethyl groups at positions 2 and 4 instead of ethoxy.
- Impact: Solubility: Higher hydrophobicity due to ethyl groups, reducing water solubility compared to the ethoxy derivative.
4-Fluoro-6-methylbenzene-1,3-diamine
- Molecular Formula : C₇H₈FN₂
- Key Differences : Fluorine replaces the ethoxy group at position 3.
- Impact: Electronic Effects: Fluorine’s electron-withdrawing nature increases the amine’s acidity, enhancing hydrogen-bonding capacity.
Positional Isomerism: 1,3-Diamine vs. 1,2-Diamine
4-Ethoxybenzene-1,2-diamine
- Molecular Formula : C₈H₁₂N₂O
- Key Differences: Amino groups at positions 1 and 2 instead of 1 and 3.
- Impact: Stability: 1,2-diamines are more prone to oxidation due to proximity of amino groups. Synthesis: Often isolated as sulfate salts (e.g., C₈H₁₂N₂O·H₂O₄S, MW 250.27) to enhance stability .
Complex Derivatives: Bioactive Diamines
N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (Compound 6l)
- Structure : Incorporates indazole and pyrimidine moieties.
- Bioactivity: Exhibits potent antiproliferative activity against nasopharyngeal carcinoma (IC₅₀ in submicromolar range) with lower nephrotoxicity than cisplatin.
- Comparison : The ethoxy and methyl groups in 4-Ethoxy-6-methylbenzene-1,3-diamine may offer similar pharmacophore flexibility but require functionalization for enhanced target binding .
Azo Dyes vs. Diamine Intermediates
Chrysoidine Derivatives (e.g., 4-(Phenylazo)benzene-1,3-diamine)
- Structure : Azo (-N=N-) group linked to benzene-1,3-diamine.
- Applications : Used in textiles but classified as mutagenic (Category 2) and toxic (H341, H315).
- Comparison : Unlike azo dyes, 4-Ethoxy-6-methylbenzene-1,3-diamine lacks the mutagenic azo group, making it safer for pharmaceutical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Applications |
|---|---|---|---|---|
| 4-Ethoxy-6-methylbenzene-1,3-diamine | C₉H₁₄N₂O | 166.22 | 4-ethoxy, 6-methyl | Pharmaceutical intermediate |
| 3,5-Diethyltoluene-2,4-diamine | C₁₁H₁₈N₂ | 178.28 | 2,4-diethyl, 6-methyl | Polymer curing |
| 4-Fluoro-6-methylbenzene-1,3-diamine | C₇H₈FN₂ | 154.15 | 4-fluoro, 6-methyl | Anticancer agents |
| 4-Ethoxybenzene-1,2-diamine | C₈H₁₂N₂O | 152.20 | 4-ethoxy, 1,2-diamine | Stabilized as sulfate salt |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-6-methylbenzene-1,3-diamine?
- Methodological Answer : The compound can be synthesized via sulfation of 4-ethoxyaniline derivatives. A typical procedure involves reacting 4-ethoxyaniline with sulfuric acid under controlled conditions, followed by crystallization for purification. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts like sulfonic acid derivatives. Post-synthesis, characterization via NMR and IR spectroscopy is critical to confirm structural integrity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Resolve aromatic proton environments and ethoxy/methyl substituents (δ ~1.3 ppm for CH3, δ ~4.0 ppm for ethoxy -OCH2).
- FT-IR : Identify N-H stretches (~3300–3500 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 181.1).
Cross-validation with computational simulations (e.g., DFT) enhances accuracy .
Q. What safety protocols are essential when handling 4-Ethoxy-6-methylbenzene-1,3-diamine?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Segregate acidic waste (e.g., sulfate byproducts) and neutralize before disposal. Collaborate with certified waste management services to avoid environmental contamination.
- Hazard Mitigation : Monitor for symptoms of inhalation toxicity (e.g., respiratory irritation) and implement emergency ventilation protocols .
Advanced Research Questions
Q. How do solvent-solute interactions influence reaction efficiency in synthetic pathways?
- Methodological Answer : Binary solvent systems (e.g., water-ethanol mixtures) can modulate solubility and reactivity. For example, polar protic solvents stabilize charged intermediates in sulfation reactions, while aprotic solvents (e.g., DCM) enhance nucleophilic substitution rates. Conduct dielectric constant (ε) and Kamlet-Taft parameter analyses to optimize solvent selection .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Iterative Validation : Compare experimental NMR/IR data with multiple computational methods (e.g., DFT vs. MP2).
- Error Analysis : Assess basis set limitations (e.g., B3LYP/6-31G* vs. larger sets) and solvent effects in simulations.
- Reference Standards : Cross-check against high-resolution datasets from NIST Chemistry WebBook or crystallographic databases .
Q. What high-throughput strategies are effective for evaluating biological activity?
- Methodological Answer :
- Luciferase Reporter Assays : Screen for pathway inhibition (e.g., UPR/IRE1α-XBP1) using structurally similar diamines as positive controls.
- SAR Studies : Synthesize analogues with varied substituents (e.g., ethoxy → methoxy) and assess activity via dose-response curves.
- Topological Data Analysis (TDA) : Identify activity clusters and outliers in large datasets to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
